

Part 1: Compound Identity & Chemical Architecture

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Compound of Interest

Compound Name: 3-(4-Phenylthiazol-2-yl)propan-1-amine

Cat. No.: B8323949

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Compound Name: **3-(4-Phenylthiazol-2-yl)propan-1-amine** CAS Number: Not widely listed in public registries (Custom Synthesis / Research Intermediate). Note: While specific isomers (e.g., CAS 1341072-82-9) exist, the linear 2-propylamine derivative is typically generated in situ or supplied as a custom salt (e.g., hydrochloride).

Chemical Descriptors:

- IUPAC Name: 3-(4-phenyl-1,3-thiazol-2-yl)propan-1-amine
- Molecular Formula:
- Molecular Weight: 218.32 g/mol
- SMILES: NCCCC1nc(c2ccccc2)cs1
- InChIKey: (Generated) `RNWADJRXWKNYLC-UHFFFAOYSA-N` (Predicted based on structure)

Structural Analysis: The molecule features a 1,3-thiazole core substituted at the C2 position with a flexible 3-aminopropyl chain and at the C4 position with a phenyl ring. This architecture serves as a "privileged scaffold" in drug discovery, functioning as a bioisostere for other aromatic linkers while providing specific pi-stacking interactions (phenyl) and hydrogen bond donor/acceptor sites (thiazole/amine).

Part 2: Synthesis & Experimental Protocols

The most robust synthetic route for this compound is the Hantzsch Thiazole Synthesis. Direct condensation of free amino-thioamides is prone to polymerization; therefore, a protected amine strategy (Phthalimide protection) is the industry standard for high-yield synthesis.

Protocol: Hantzsch Cyclization via Phthalimide Protection

Reaction Scheme:

- Precursor A: N-(3-Thiocarbamoylpropyl)phthalimide (Protected Thioamide).
- Precursor B: 2-Bromoacetophenone (Phenacyl Bromide).
- Cyclization: Hantzsch condensation.
- Deprotection: Hydrazinolysis to release the primary amine.

Step-by-Step Methodology:

- Thioamide Formation (If not purchased):
 - React N-(3-cyanopropyl)phthalimide with

gas in pyridine/triethylamine at

to saturation. Stir for 12 hours. Pour into ice water to precipitate the thioamide intermediate.
 - Yield Target: >85%.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Hantzsch Cyclization:

- Reagents: Dissolve N-(3-thiocarbamoylpropyl)phthalimide (1.0 eq) and 2-bromoacetophenone (1.05 eq) in anhydrous Ethanol (EtOH).
- Conditions: Reflux at

for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Workup: Cool to room temperature. The hydrobromide salt of the phthalimido-thiazole intermediate often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH.
- Mechanism:^[5]^[6]^[7] The sulfur atom nucleophilically attacks the

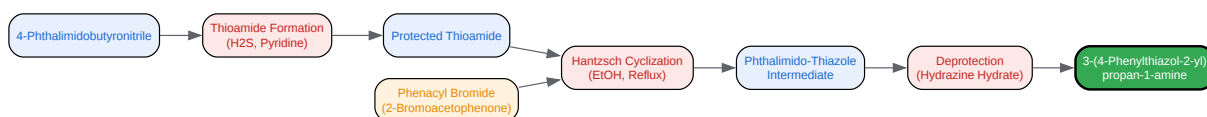
-carbon of the phenacyl bromide, followed by cyclodehydration.
- Deprotection (Gabriel Amine Synthesis variation):
 - Reagents: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (, 3.0 eq).
 - Conditions: Reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.
 - Purification: Cool and filter off the phthalhydrazide byproduct. Acidify the filtrate with HCl to form the amine hydrochloride. Wash with ether to remove non-basic impurities. Basify with NaOH and extract into DCM for the free base.

Data Summary Table

Parameter	Specification
Precursor	2-Bromoacetophenone + Protected Thioamide
Solvent System	Ethanol (Anhydrous)
Temperature	Reflux ()
Typical Yield	65–75% (over 2 steps)
Appearance	Pale yellow oil (Free base) / White solid (HCl salt)
Key Impurity	Unreacted Phenacyl Bromide (Lachrymator)

Part 3: Visualization of Pathways

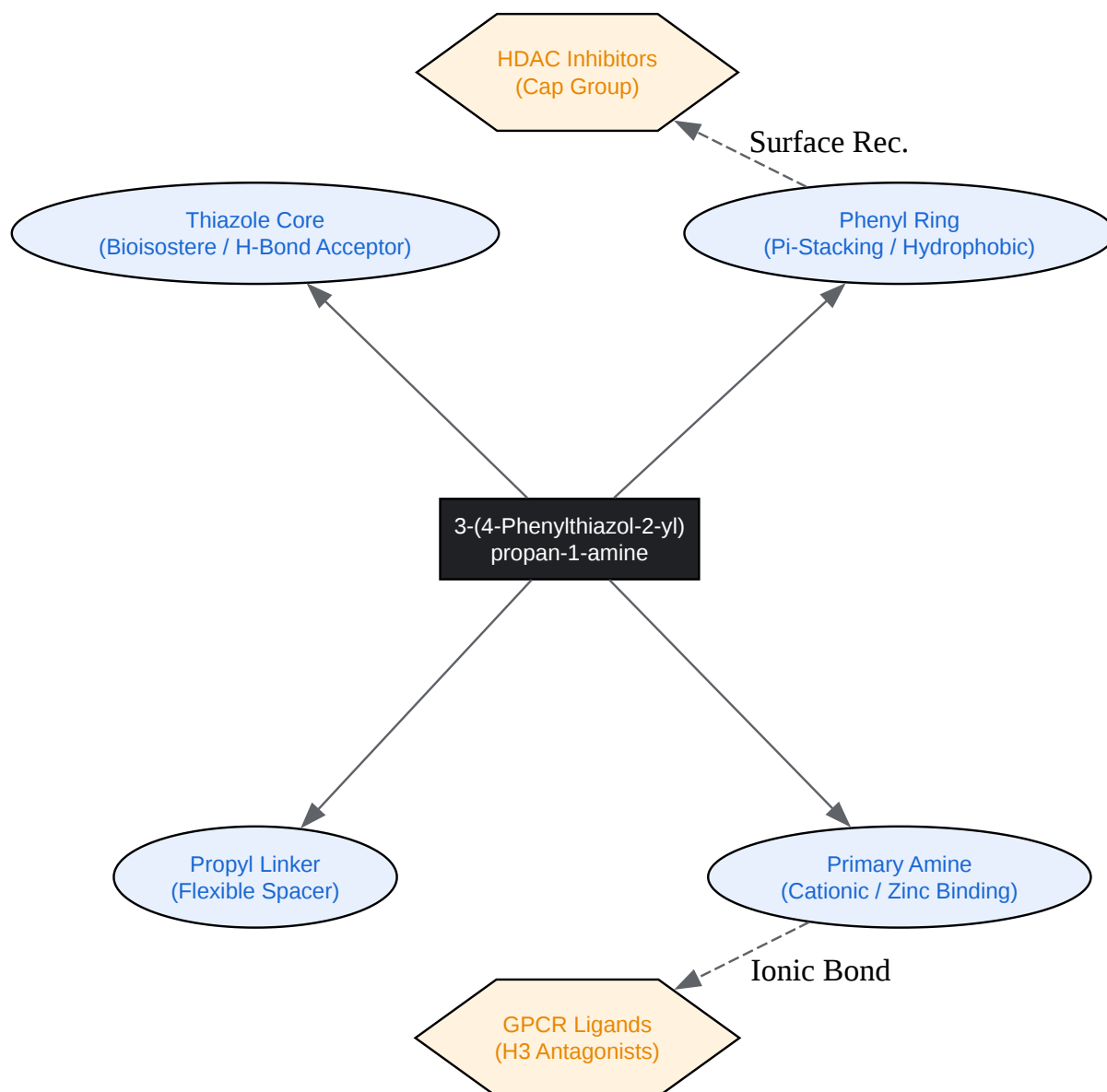
Figure 1: Synthetic Workflow (Hantzsch Route)



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Caption: Step-wise Hantzsch synthesis utilizing phthalimide protection to prevent polymerization.

Figure 2: Pharmacophore & Application Map



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Caption: Structural decomposition of the molecule highlighting its utility in HDAC and GPCR drug design.

Part 4: Applications in Drug Discovery

This molecule is rarely a final drug but serves as a high-value Intermediate or Linker-Cap moiety.

1. Histone Deacetylase (HDAC) Inhibitors:

- Mechanism: HDAC inhibitors typically consist of a "Cap" group (surface recognition), a "Linker" (occupying the enzyme channel), and a "Zinc Binding Group" (ZBG).
- Utility: The 4-phenylthiazole acts as the "Cap" providing hydrophobic interactions at the enzyme surface. The propyl chain serves as the linker. The primary amine can be derivatized into a hydroxamic acid (ZBG) or used directly to interact with aspartate residues in the active site.

2. Kinase Inhibition:

- The 4-phenylthiazole motif mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of various kinases (e.g., CDK, GSK-3). The amine tail provides solubility and a handle for probing the solvent-exposed region.

3. GPCR Ligands (Histamine H3):

- H3 antagonists often require a basic amine connected to an aromatic core via a propylene linker. This molecule fits the classic pharmacophore for H3 receptor affinity.

Part 5: Safety & Handling (E-E-A-T)

- Hazard Identification:
 - Acute Toxicity: Thiazoles can be toxic if swallowed.[1] Treat as Class 6.1 (Toxic).
 - Skin/Eye: The free amine is caustic. Causes skin irritation (H315) and serious eye damage (H318).[1]
 - Sensitization: Potential skin sensitizer due to the reactive amine and thiazole ring.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free amine absorbs from the air; the hydrochloride salt is stable at room temperature.

References

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